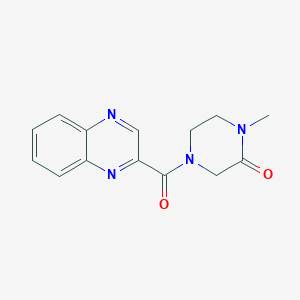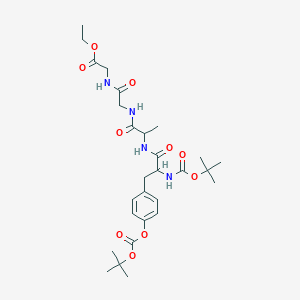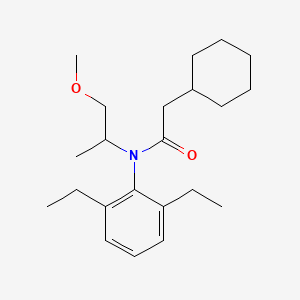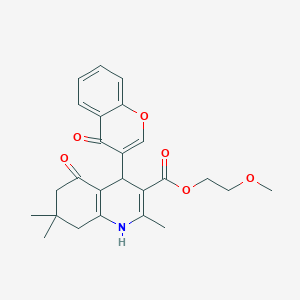
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone, also known as PQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PQ1 belongs to the family of quinoxaline derivatives and has been shown to possess a range of biological activities that make it a promising candidate for use in various fields of research. In
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is in the field of cancer research. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess potent anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the main targets of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to inhibit the activity of topoisomerase II, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been shown to possess anti-inflammatory and antioxidant properties. 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone has been extensively studied and has a well-established safety profile. However, one of the limitations of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone. One potential avenue of research is the development of novel 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone derivatives with improved properties, such as increased solubility or enhanced anti-cancer activity. Additionally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone could be studied for its potential use in combination with other anti-cancer agents to enhance their efficacy. Finally, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone could be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis.
Conclusion:
In conclusion, 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. Its anti-cancer properties, neuroprotective effects, and anti-inflammatory and antioxidant properties make it a promising candidate for use in the treatment of a range of diseases. While there are some limitations to its use in lab experiments, the future directions for the study of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone are promising and could lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone involves the condensation of 2-carbonylquinoxaline with N-methylpiperazine in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to obtain pure 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone. The synthesis of 1-methyl-4-(2-quinoxalinylcarbonyl)-2-piperazinone is relatively straightforward and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
1-methyl-4-(quinoxaline-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17-6-7-18(9-13(17)19)14(20)12-8-15-10-4-2-3-5-11(10)16-12/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYIZKLIRRELPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5052888.png)
![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5052901.png)



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5052967.png)
![5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5052987.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,8-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052991.png)
